2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(6-ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-12-8-14(18-11-17-12)19-9-13(15(20)21)16(10-19)6-4-3-5-7-16/h8,11,13H,2-7,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDVUYZWKITOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C3(C2)CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4It is related to a series of 2,6-dioxaspiro[45]decane derivatives, which are used in the preparation of opiate receptor μ agonist related drugs. The μ-opioid receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins.
Biological Activity
2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the pyrimidine ring and the azaspiro moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many spiro compounds act as inhibitors for specific enzymes. For instance, pyrimidine derivatives have been shown to inhibit Vanin-1, an enzyme implicated in inflammatory processes .
- Antimicrobial Activity : Compounds with azaspiro structures have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antimicrobial Activity
A study investigating azaspiro compounds found that derivatives exhibited significant activity against Mycobacterium tuberculosis. The mechanism involved membrane permeabilization without causing membrane depolarization, indicating a unique mode of action .
Enzyme Inhibition Studies
The compound has been reported as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. Inhibitors of IDO are being explored for their therapeutic potential in cancer and autoimmune diseases .
Case Studies
Research Findings
Recent studies have highlighted the following aspects of this compound:
- Therapeutic Potential : Its ability to inhibit key enzymes suggests a role in treating diseases characterized by inflammation or immune dysregulation.
- Safety Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, making it a candidate for further development.
- Synthetic Accessibility : The synthesis of this compound has been streamlined using modern methodologies, enhancing its availability for research and potential clinical use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Azaspiro[4.5]decane Derivatives
Key Observations :
- Oxygen substitution (e.g., 8-oxa analog) reduces basicity compared to nitrogen-containing spiro systems, as evidenced by the lower predicted pKa (3.74) . This may influence solubility and membrane permeability.
- Boc-protected derivatives (e.g., CAS 1363381-87-6) serve as intermediates in drug synthesis, highlighting the role of protecting groups in modulating reactivity during multi-step syntheses .
Key Observations :
- Anticonvulsant activity: N-Phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione exhibit EC50 values of 15–30 mg/kg in rodent models, suggesting that the spiro scaffold itself contributes to CNS activity . The target compound’s pyrimidine group may enhance binding to neuronal ion channels or receptors.
- HPLC retention: The ester derivative in EP 4374877A2 shows a short retention time (1.40 minutes), indicative of moderate polarity.
Key Observations :
- Stereochemical complexity: Analogs like 2-(tert-butyl)-6,10-dimethoxy derivatives require precise control during spiro ring formation, as noted in their NMR data . The target compound’s synthesis may face similar challenges in maintaining regioselectivity.
- Spectroscopic gaps : While HRMS and NMR data are available for tert-butyl/methoxy analogs , the absence of such data for the target compound limits direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
